N-Isopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
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Overview
Description
N-Isopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a complex organic compound featuring a boronic ester group. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. Its unique structure, which includes a dioxaborolane ring, makes it a valuable reagent in various chemical processes.
Mechanism of Action
- However, boronic acid derivatives like this one are known to interact with proteasomes, kinases, and other enzymes due to their boron atom, which forms reversible covalent bonds with nucleophilic residues in proteins .
- The boron atom can form reversible covalent bonds with nucleophilic residues (such as serine, threonine, or cysteine) in proteins. This interaction may inhibit enzymatic activity or alter protein function .
Target of Action
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide typically involves the following steps:
Formation of the Boronic Ester Group: The initial step involves the reaction of 4-bromoacetophenone with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This reaction forms the boronic ester intermediate.
Amidation: The boronic ester intermediate is then reacted with isopropylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide undergoes several types of chemical reactions:
Suzuki-Miyaura Cross-Coupling: This is the most prominent reaction, where the boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic ester can be oxidized to form phenols using hydrogen peroxide or other oxidizing agents.
Hydrolysis: The boronic ester group can be hydrolyzed to form the corresponding boronic acid under acidic or basic conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.
Oxidizing Agents: Hydrogen peroxide for oxidation reactions.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and water.
Major Products
Biaryl Compounds: From Suzuki-Miyaura cross-coupling.
Phenols: From oxidation of the boronic ester.
Boronic Acids: From hydrolysis of the boronic ester.
Scientific Research Applications
N-Isopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide has diverse applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.
Material Science: Employed in the synthesis of polymers and advanced materials due to its ability to form stable carbon-carbon bonds.
Medicinal Chemistry: Investigated for its potential in the development of new therapeutic agents, particularly in cancer research.
Biological Studies: Used in the labeling and tracking of biomolecules due to its boronic ester group, which can form reversible covalent bonds with diols.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in similar cross-coupling reactions.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: A structurally similar compound with a different substituent on the boronic ester.
N-Isopropyl-2-(4-bromophenyl)acetamide: Similar in structure but with a bromine atom instead of the boronic ester group.
Uniqueness
N-Isopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is unique due to its combination of an amide group and a boronic ester group, which provides versatility in both organic synthesis and potential biological applications. Its ability to participate in Suzuki-Miyaura cross-coupling reactions makes it particularly valuable in the synthesis of complex organic molecules.
Properties
IUPAC Name |
N-propan-2-yl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO3/c1-12(2)19-15(20)11-13-7-9-14(10-8-13)18-21-16(3,4)17(5,6)22-18/h7-10,12H,11H2,1-6H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNHZIVQTMQPDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)NC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682279 |
Source
|
Record name | N-(Propan-2-yl)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256359-82-6 |
Source
|
Record name | N-(Propan-2-yl)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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